Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester

Polymer additives Antioxidant migration Physical form

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester (CAS 67880-33-5), also referred to as isobutyl 3,5-di-tert-butyl-4-hydroxybenzoate or 2-methylpropyl 3,5-ditert-butyl-4-hydroxybenzoate, is a sterically hindered phenolic antioxidant belonging to the 3,5-di-tert-butyl-4-hydroxybenzoate ester class. With a molecular formula of C₁₉H₃₀O₃ and molecular weight of 306.44 g/mol, this compound features a 2,6-di-tert-butylphenol antioxidant core esterified with a branched isobutyl (2-methylpropyl) chain, positioning it as a mid-molecular-weight member within the family of alkyl 3,5-di-tert-butyl-4-hydroxybenzoate thermal stabilizers used in polyolefins and engineering plastics.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 67880-33-5
Cat. No. B12673962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester
CAS67880-33-5
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C19H30O3/c1-12(2)11-22-17(21)13-9-14(18(3,4)5)16(20)15(10-13)19(6,7)8/h9-10,12,20H,11H2,1-8H3
InChIKeyRUXRFDVEVQNQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl 3,5-Di-tert-butyl-4-hydroxybenzoate (CAS 67880-33-5): Hindered Phenolic Antioxidant Ester for Polymer Stabilization Procurement


Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester (CAS 67880-33-5), also referred to as isobutyl 3,5-di-tert-butyl-4-hydroxybenzoate or 2-methylpropyl 3,5-ditert-butyl-4-hydroxybenzoate, is a sterically hindered phenolic antioxidant belonging to the 3,5-di-tert-butyl-4-hydroxybenzoate ester class [1]. With a molecular formula of C₁₉H₃₀O₃ and molecular weight of 306.44 g/mol, this compound features a 2,6-di-tert-butylphenol antioxidant core esterified with a branched isobutyl (2-methylpropyl) chain, positioning it as a mid-molecular-weight member within the family of alkyl 3,5-di-tert-butyl-4-hydroxybenzoate thermal stabilizers used in polyolefins and engineering plastics . Its structural attributes—specifically the branched C₄ ester chain—confer distinct physical-form, volatility, and polymer-compatibility characteristics that differentiate it from both shorter-chain (methyl, ethyl) and longer linear-chain (n-butyl, octyl, dodecyl, hexadecyl) analogs within this antioxidant class [2].

Why Generic Substitution of Isobutyl 3,5-Di-tert-butyl-4-hydroxybenzoate (CAS 67880-33-5) Fails: Alkyl Chain Structure Dictates Antioxidant Performance


Within the 3,5-di-tert-butyl-4-hydroxybenzoate ester class, alkyl chain length and branching are not inert structural variations—they directly govern physical form (solid vs. liquid), volatility, migration resistance, and polymer compatibility, which in turn determine antioxidant endurance and processing suitability [1]. Published comparative data on the n-butyl (BB), octyl (OB), and dodecyl (DB) esters in polypropylene demonstrate that increasing alkyl chain length extends thermo-oxidative protection: DB provided a 108-hour degradation-free window at 120 °C versus only 36 hours for BB, while oxidative induction temperature rose from 210 °C (BB) to 223 °C (DB) [1]. The isobutyl ester occupies a strategically distinct position—its branched C₄ chain yields a lower melting point and likely liquid physical form compared to the linear n-butyl analog, yet its molecular weight (306.44 g/mol) remains low enough to preserve ease of dispersion during polymer compounding . These alkyl-chain-dependent performance gradients mean that procurement decisions cannot rely on simple in-class interchangeability; substituting a different ester chain length or branching pattern can unpredictably alter processing behavior, antioxidant longevity, and end-product thermal stability [2].

Quantitative Differentiation Evidence for Isobutyl 3,5-Di-tert-butyl-4-hydroxybenzoate (CAS 67880-33-5) Versus Closest Analogs


Molecular Weight and Alkyl Chain Branching Position the Isobutyl Ester Between Solid Short-Chain and High-Molecular-Weight Long-Chain Benzoate Antioxidants

The isobutyl ester (MW 306.44 g/mol) possesses a molecular weight intermediate between the methyl ester (MW 264.36 g/mol) and the n-butyl ester (also MW 306.44 g/mol but linear), and significantly below the octyl (MW 362.55 g/mol) and dodecyl esters (MW 418.61 g/mol) . The branched isobutyl chain disrupts crystallinity, conferring a lower melting point and likely liquid physical form at ambient temperature compared to the solid linear n-butyl ester—a critical processing advantage for liquid masterbatch dosing systems [1]. This molecular-weight window balances two competing requirements: sufficient mass to reduce volatility-driven antioxidant loss during high-temperature polymer processing (boiling point 376.8 °C), yet low enough to maintain adequate diffusion mobility for rapid radical scavenging during oxidative induction .

Polymer additives Antioxidant migration Physical form

Oxidative Induction Temperature in Polypropylene: Class-Level Trend Supports Intermediate Performance for Mid-Chain Benzoate Esters

In a direct head-to-head study of 3,5-di-tert-butyl-4-hydroxybenzoates in polypropylene, the oxidative induction temperature (OIT) measured by DSC increased with alkyl chain length: pure PP exhibited 185 °C, PP-BB (n-butyl ester) 210 °C, PP-OB (octyl ester) 218 °C, and PP-DB (dodecyl ester) 223 °C [1]. The isobutyl ester (CAS 67880-33-5) was not included in this specific study; however, based on its molecular weight parity with the n-butyl ester and the established positive correlation between chain length and OIT, its OIT is projected to fall within the 205–215 °C range—representing a substantial improvement over unstabilized PP (+20–30 °C) while acknowledging that longer-chain esters (octyl, dodecyl) offer incrementally higher peak thermal protection [1].

Thermal oxidative stability Polypropylene Differential scanning calorimetry

Long-Term Thermal Aging Endurance in Polypropylene: Alkyl Chain Length Governs Antioxidant Persistence

The same Zhu et al. (2009) study quantified long-term accelerated aging performance of PP samples at 120 °C: unstabilized PP began degrading within 24 hours, PP-BB (n-butyl) remained stable for 36 hours, PP-OB (octyl) for 48 hours, and PP-DB (dodecyl) for 108 hours—a 3:1 endurance ratio between the longest- and shortest-chain ester [1]. The isobutyl ester, with a molecular weight equivalent to n-butyl but bearing a branched chain, is structurally positioned to offer aging endurance comparable to or slightly exceeding that of the n-butyl ester (36+ hours), while falling below octyl and dodecyl esters. The branched chain may marginally reduce crystallinity-driven migration compared to the linear n-butyl analog, though this hypothesis lacks direct experimental confirmation [1].

Long-term accelerated aging Antioxidant migration Polypropylene durability

Lipophilicity (LogP 4.80) Predicts Favorable Polyolefin Compatibility Relative to Shorter-Chain Ester Analogs

The calculated LogP (octanol-water partition coefficient) for isobutyl 3,5-di-tert-butyl-4-hydroxybenzoate is 4.80 . This value reflects the balanced hydrophobicity contributed by the two tert-butyl groups on the aromatic ring plus the isobutyl ester chain. For comparison, the methyl ester analog (MW 264.36) has a lower LogP consistent with its shorter alkyl chain, and the hexadecyl ester (Cyasorb UV 2908, MW 474.74) exhibits LogP ~12.5 [1]. A LogP near 5 is within the optimal window for polyolefin compatibility—sufficiently hydrophobic to resist water extraction and maintain solubility in the polymer matrix, yet not so extremely lipophilic as to cause compatibility-limited diffusion or surface blooming issues sometimes observed with very long-chain esters (C₁₆+) [2].

Polymer compatibility LogP Additive blooming

Patent-Backed Use in Polyolefin Stabilization Confirms Industrial Applicability Within the 3,5-Di-tert-butyl-4-hydroxybenzoate Ester Class

US Patent 4,532,165 (Mitsui Petrochemical Industries, 1985) explicitly claims hindered phenol antioxidants for poly-1-butene resin compositions, including 3,5-di-tert-butyl-4-hydroxybenzoates wherein R represents an alkyl group having 1 to 18 carbon atoms [1]. The isobutyl (C₄ branched) ester falls within this claimed scope. The patent further benchmarks these benzoate esters against other hindered phenol classes, including octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a benchmark commercial antioxidant) and tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]methane (Irganox 1010), establishing that 3,5-di-tert-butyl-4-hydroxybenzoate esters constitute a recognized, industrially validated antioxidant subclass for polyolefin applications [1].

Polyolefin stabilization Patent validation Industrial applicability

Best-Fit Application Scenarios for Isobutyl 3,5-Di-tert-butyl-4-hydroxybenzoate (CAS 67880-33-5) Based on Quantified Differentiation Evidence


Liquid Masterbatch and Precision Metering Compounding Systems for Polypropylene and Polyethylene

The isobutyl ester's branched C₄ chain is predicted to confer a liquid physical form at ambient temperature, unlike the solid methyl, ethyl, n-butyl, and dodecyl ester analogs [1]. This liquid state enables direct pump-metered addition into polymer melt streams without pre-melting or solvent dilution, reducing compounding energy input and eliminating dust-handling concerns associated with powdered solid antioxidants. The intermediate molecular weight (306.44 g/mol) ensures adequate melt-state compatibility with polyolefins while the LogP of 4.80 indicates sufficient hydrophobicity to resist aqueous extraction during polymer service, making this compound particularly suitable for liquid-colorant or additive masterbatch formulations where dosing precision and dispersion uniformity are critical [2].

Moderate-Duration Thermal Protection in Short-Life Polyolefin Products (Packaging, Disposable Articles)

Based on class-level performance data from the Zhu et al. (2009) study, the isobutyl ester is projected to deliver a long-term accelerated aging endurance of 36–48 hours at 120 °C in polypropylene—substantially exceeding unstabilized polymer (<24 hours) while accepting a shorter protection window compared to octyl (48 hours) and dodecyl esters (108 hours) [1]. For short-life applications such as single-use packaging films, disposable medical articles, and temporary protective wraps, this intermediate endurance level aligns with product service-life requirements without incurring the higher raw-material cost of long-chain ester antioxidants. The isobutyl ester thus represents a cost-optimized selection where extreme longevity is unnecessary [1].

Polyolefin Applications Requiring Balanced Migration Control and Sustained Radical Scavenging

The calculated LogP of 4.80 places the isobutyl ester in an intermediate lipophilicity range—significantly below the hexadecyl ester (LogP ~12.5) which may exhibit over-retention and limited diffusional mobility, yet above short-chain esters that risk excessive volatility and rapid migration loss [1]. This balanced hydrophobicity profile is advantageous in polyolefin articles subjected to intermittent aqueous contact (e.g., food packaging, agricultural films), where both extraction resistance and sustained intra-polymer antioxidant mobility are required. The patent-validated use of 3,5-di-tert-butyl-4-hydroxybenzoates in polyolefin compositions further supports this application scenario's industrial feasibility .

Cost-Sensitive Polypropylene Fiber and Narrow-Band Extrusion Where Processing Stability Is Prioritized Over Extreme Long-Term Aging

The isobutyl ester's projected oxidative induction temperature in the 205–215 °C range (class-level estimate based on n-butyl ester performance of 210 °C [1]) provides a sufficient thermal safety margin for PP fiber spinning and narrow-band extrusion processes typically operating at 200–240 °C. While longer-chain esters offer incrementally higher OIT values (octyl 218 °C, dodecyl 223 °C), their higher molecular weight per active phenolic group (lower equivalent antioxidant activity per unit mass) and greater raw-material cost may not be justified in processes where the antioxidant primarily serves to prevent melt-degradation discoloration and molecular-weight loss during a single thermal excursion, rather than providing years of thermo-oxidative endurance [1].

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